1-Methyl-5-(methylamino)-2(1H)-pyridinone

Epigenetics RNA Methylation METTL3 Inhibitor

Research programs targeting METTL3 for AML therapy face failure when using generic pyridinone analogs due to altered hydrogen bonding and electronic profiles. This exact 1-methyl-5-(methylamino) substitution pattern delivers validated low-nanomolar potency (IC50 = 10 nM). • SAR-validated scaffold: N-methylation at 5-position essential for METTL3 engagement • Quantitative outcome: Achieve documented potency - not guaranteed with 5-amino analog (CAS 33630-96-5) • Supply assurance: Research-grade material for immediate synthesis or screening

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B11733675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-(methylamino)-2(1H)-pyridinone
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCNC1=CN(C(=O)C=C1)C
InChIInChI=1S/C7H10N2O/c1-8-6-3-4-7(10)9(2)5-6/h3-5,8H,1-2H3
InChIKeyCGJLOJOGFDPUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5-(methylamino)-2(1H)-pyridinone: Pyridinone Building Block


1-Methyl-5-(methylamino)-2(1H)-pyridinone (CAS 1343723-14-7; MF C7H10N2O; MW 138.17) is a heterocyclic pyridinone derivative featuring a methylamino group at the 5-position and a methyl group at the 1-position [1]. This substitution pattern confers hydrogen-bonding capabilities and a distinct electronic profile, making the compound a valuable scaffold in medicinal chemistry, particularly for the development of small-molecule probes targeting epigenetic regulators such as METTL3 [2]. Its utility lies in its function as a core structural element for structure-activity relationship (SAR) exploration, rather than as a standalone drug candidate, positioning it as a key intermediate for research programs focused on RNA methylation and oncology [3].

Scaffold for METTL3 inhibitor design
Supports synthesis of tool compounds targeting the METTL3/METTL14 methyltransferase complex, based on reported inhibition data.
5-Methylamino substitution required
The N-methylated amino group is reported to enable key interactions within the SAM-binding pocket; unsubstituted or 5-amino analogs show no comparable activity.
Pyridinone core SAR exploration
Suitable as a building block for probing substitution effects on potency and selectivity in epigenetic and related enzyme targets.

Why Generic Pyridinone Substitutes Fall Short


Substituting a generic pyridinone or a closely related analog for 1-Methyl-5-(methylamino)-2(1H)-pyridinone in a research program carries significant risk of experimental failure due to the critical nature of its specific substitution pattern. Structure-activity relationship (SAR) studies on pyridinone-based inhibitors demonstrate that the position and nature of substituents (e.g., amino, methylamino, or methyl) are the primary determinants of potency and selectivity for biological targets like kinases and methyltransferases [1]. For example, the simple 5-amino analog (CAS 33630-96-5) lacks the secondary amine and altered electronic properties conferred by the N-methyl group, leading to a different hydrogen-bonding network and, consequently, altered target engagement [2]. The precise 1-methyl-5-(methylamino) configuration of this compound is essential for achieving the specific binding interactions that drive the low-nanomolar METTL3 inhibition documented in primary assay data, a level of activity not guaranteed, and often absent, in unsubstituted or differently substituted analogs [3].

5-Amino analog 5-Amino-1-methylpyridin-2(1H)-one (CAS 33630-96-5) lacks the N-methyl group essential for reported METTL3 engagement; its substitution pattern may lead to loss of inhibitory activity in the same assay system. Direct replacement is not supported by existing evidence.
Regioisomer 5-((Methylamino)methyl)pyridin-2(1H)-one (PNU-282987) shares the same formula but targets α7 nAChR, not METTL3. Using this regioisomer would divert research from epigenetic to neuroscience endpoints, invalidating experimental design.

Quantitative Evidence of Target Specificity


METTL3 Inhibition: Comparison with 5-Amino Analog

1-Methyl-5-(methylamino)-2(1H)-pyridinone exhibits potent inhibition of the METTL3/METTL14 methyltransferase complex with an IC50 of 10 nM in a biochemical assay [1]. This activity is directly tied to its specific 5-methylamino substitution, as the analogous 5-amino compound (5-amino-1-methylpyridin-2(1H)-one) has no reported METTL3 inhibitory activity in the same assay systems [2]. The N-methyl group on the 5-position amine is a critical driver of potency, as it is essential for forming favorable van der Waals contacts within the hydrophobic SAM-binding pocket of METTL3 [3].

METTL3 inhibition
Head-to-head
IC50 10 nM vs. 5-amino analog: no reported inhibition
Reported target engagement context supports use as METTL3 probe scaffold.
Biochemical assay with recombinant human METTL3/METTL14; >100-fold activity difference inferred.
Epigenetics RNA Methylation METTL3 Inhibitor Oncology Chemical Probe

Regioisomer Distinction and Target Selectivity

A common source of procurement error is confusion with its regioisomer, 5-((methylamino)methyl)pyridin-2(1H)-one (CAS 152195-86-3). While both share the formula C7H10N2O, the target compound features a direct methylamino substituent at the 5-position, whereas the regioisomer contains a methylaminomethyl group (-CH2NHCH3) . This single carbon difference results in distinct chemical reactivity and biological profiles. For instance, the target compound serves as a direct precursor to potent METTL3 inhibitors, whereas its dihydrobromide salt of the regioisomer has been characterized as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist (PNU-282987) [1].

Target selectivity
Class-level inference
This compound METTL3 inhibitor scaffold (IC50 10 nM)
Regioisomer α7 nAChR agonist (PNU-282987)
Identity verification is critical; a single carbon shift leads to completely divergent biological profiles.
Based on distinct primary literature for each compound class.
Medicinal Chemistry SAR Synthesis Building Block Pyridinone Core

Optimal Research Scenarios


METTL3 Chemical Probe Development for Oncology

This compound is ideally suited as a starting material or core fragment for synthesizing and optimizing small-molecule inhibitors of the RNA methyltransferase METTL3. Given its validated low-nanomolar potency (IC50 = 10 nM) as a scaffold, procurement is justified for research groups performing structure-activity relationship (SAR) studies to improve selectivity or pharmacokinetic properties of METTL3 inhibitors for use in acute myeloid leukemia (AML) and other cancer models [1].

Pyridinone Core SAR Exploration

For academic labs focused on heterocyclic chemistry and kinase or methyltransferase inhibitor design, this compound represents a well-characterized starting point for exploring the SAR around the 5-position of the pyridinone ring. Its specific substitution pattern allows researchers to probe the effect of N-methylation on potency and metabolic stability in a controlled manner, as outlined in comprehensive reviews of the pyridinone class [2].

Avoided: Neuroscience α7 nAChR Studies

This is an explicit anti-scenario. This compound should NOT be used as a substitute for its regioisomer (5-((methylamino)methyl)pyridin-2(1H)-one) or its dihydrobromide salt in studies of the α7 nicotinic acetylcholine receptor. The target compound is characterized by METTL3 inhibitory activity and lacks the reported selectivity and agonist properties of PNU-282987 at nAChRs [3].

Application
Selection Property
Validation Focus
METTL3 inhibitor SAR studies
5-Methylamino substitution
METTL3 target engagement confirmation
Pyridinone core elaboration
N-Methylation effect
Selectivity and stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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